molecular formula C9H7N B099645 Isoquinoline-D7 CAS No. 17157-12-9

Isoquinoline-D7

Cat. No. B099645
CAS RN: 17157-12-9
M. Wt: 136.2 g/mol
InChI Key: AWJUIBRHMBBTKR-GSNKEKJESA-N
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Description

Isoquinoline derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and potential pharmaceutical applications. These compounds are characterized by a heteroaromatic ring structure that can be substituted at various positions to alter their chemical and biological properties. The studies on isoquinoline derivatives have explored their synthesis, molecular structure, chemical reactions, and physical and chemical properties to better understand their potential uses in various fields, including medicine and fluorescence applications .

Synthesis Analysis

The synthesis of isoquinoline derivatives has been approached through various methods. One study reports the synthesis of 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline, also known as dinapsoline, which was designed to conserve the essential elements of a D1 agonist pharmacophore model. This involved modifications to the backbone of dihydrexidine, a high-affinity full D1 agonist, to create a molecule with similar affinity for D1 receptors . Another study focused on the synthesis of novel isoquinoline derivatives substituted at position 3 of the heteroaromatic ring, using a Goldberg–Ullmann-type coupling reaction. The structures of these novel isoquinolines were confirmed by various analytical methods, including X-ray crystallography . Additionally, a review of asymmetric synthesis of isoquinoline alkaloids from 2004 to 2015 highlights the use of both traditional and newly developed strategies for creating chiral nonracemic isoquinoline alkaloids .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their pharmacological activity. In the case of dinapsoline, preliminary molecular modeling studies demonstrated that the modifications made to the dihydrexidine backbone conserved the essential elements of the hypothesized pharmacophore, which is important for its activity at dopamine receptors . The study on novel isoquinoline derivatives also confirmed their structures through X-ray crystallography, ensuring the accuracy of the synthesized compounds for further study .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions that are essential for their synthesis and modification. The Goldberg–Ullmann-type coupling reaction mentioned in one of the studies is an example of a chemical reaction used to synthesize substituted isoquinoline derivatives . The review on asymmetric synthesis of isoquinoline alkaloids discusses several traditional syntheses, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, as well as strategies based on the formation of bonds within the isoquinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure and the substituents present on the heteroaromatic ring. For instance, the study on novel isoquinoline derivatives observed visible fluorescence in this class of compounds, prompting further investigation into their optical properties . The pharmacological characterization of dinapsoline revealed its high affinity for both D1 and D2 dopamine receptors, suggesting its potential clinical utility in conditions where perturbation of dopamine receptors is beneficial, such as Parkinson's disease .

Scientific Research Applications

Therapeutic Potential in Drug Design

Isoquinoline alkaloids, including those related to Isoquinoline-D7, have significant importance in biomedical research and drug discovery. These compounds exhibit various pharmacological properties, including potential anticancer properties. Research has focused on their interaction with nucleic acids and the development of new drugs based on these interactions (Bhadra & Kumar, 2011).

Role in Pharmaceutical Drugs

Isoquinoline analogs are structurally diverse and have a broad range of biological characteristics. They are used in treatments for tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, and endocrine and metabolic diseases. The isoquinoline scaffold is often preferred in drug design (Luo et al., 2020).

Pharmacological and SAR Activities

Isoquinoline N-oxides alkaloids, derived from plants, exhibit antimicrobial, antibacterial, antitumor, and other activities. Structure-activity relationship (SAR) studies suggest new possible applications for these compounds, highlighting their role in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).

Anticancer Effects

Isoquinoline alkaloids from herbal plants show anti-inflammatory, antimicrobial, and analgesic effects. They have been studied for their ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, suggesting a role in cancer treatment (Yun, Yoon, Park, & Park, 2021).

Bioactive Alkaloids Research

Research from 2014 to 2018 on bioactive isoquinoline alkaloids has revealed over 400 molecules with a range of bioactivities, including antitumor, antidiabetic, antibacterial, antifungal, antiviral, antiparasitic, insecticidal, anti-inflammatory, antioxidant, and neuroprotective activities. This indicates a potential for the discovery of new drugs based on these natural alkaloids (Shang et al., 2020).

Novel Biosynthetic Routes

New biosynthetic pathways for the production of isoquinoline alkaloids, such as mansouramycin D, have been discovered. These pathways involve different biosynthetic precursors, offering insights into the biosynthesis of these compounds (Shuai et al., 2022).

Use as Feed Additives

Isoquinoline alkaloids, derived from Macleaya cordata extract, are used as feed additives in swine and poultry. They have been shown to increase feed intake and weight gain and regulate metabolic processes and the innate immune system in animals (Ni et al., 2016).

Synthesis and Fluorescent Properties

The synthesis of novel isoquinoline derivatives and their fluorescent properties has been studied, revealing potential applications in biological and chemical research (Balewski et al., 2019).

Future Directions

Isoquinoline alkaloids have good drug-like properties and versatile biological activities . They stimulate further medicinal chemistry research . The importance of alkaloids in the development of medicine is unquestionable .

properties

IUPAC Name

1,3,4,5,6,7,8-heptadeuterioisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJUIBRHMBBTKR-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-D7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Fischer, R Naaman - Chemical Physics, 1976 - Elsevier
… Analysis of the isoquinoline and isoquinoline-d7 spectra are presented in terms of the near-resonance vibronic coupling of the lmr* and lowest &rrr* states. it is suggested that a similar …
Number of citations: 47 www.sciencedirect.com
T Niwa, H Yoshizumi, N Takeda, A Tatematsu… - Basic, Clinical, and …, 1990 - Springer
After 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was discovered to cause parkinsonism in humans, monkeys, and mice, 1–2 Nagatsu et al. screened various compounds …
Number of citations: 2 link.springer.com
EC Lim, JMH Yu - The Journal of Chemical Physics, 1967 - pubs.aip.org
The phosphorescence of several polycyclic monoazines is more in‐plane polarized in hydrocarbon solvents than in hydroxyl solvents outside the 0,0 band. The results are attributed to …
Number of citations: 66 pubs.aip.org
BE Forch, S Okajima, EC Lim - Chemical physics letters, 1984 - Elsevier
… (Aldrich) and isoquinoline-d7 (Merck, Sharp and Ih111ne) were vacuun~ s111~Iinxxl prior lo use. … spectra of isocluinc~linc-h7 and isoquinoline-d7, …
Number of citations: 16 www.sciencedirect.com
BE FORCH - 1984 - search.proquest.com
… A detailed spectroscopic and temporal investigation of isoquinoline-h^ and isoquinoline-d7 has been performed to verify this. We show that the fluorescence lifetimes of the S2(**) origin …
Number of citations: 2 search.proquest.com
G Fischer - Triplet States III, 2006 - Springer
A discussion on line broadening in the spectra of large molecules may be best introduced by describing the spectral results obtained for naphthalene when present as a low-…
Number of citations: 5 link.springer.com

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